molecular formula C18H23N3OS B12239741 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B12239741
M. Wt: 329.5 g/mol
InChI Key: GDTQGNHHONNVET-UHFFFAOYSA-N
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Description

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a piperazine ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine ring separately, followed by their coupling.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones with thiourea under acidic conditions.

    Piperazine Ring Synthesis: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The final step involves coupling the thiazole ring with the piperazine ring. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with a piperazine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases or acids to facilitate nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and ritonavir.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as ciprofloxacin and sildenafil.

Uniqueness

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole or piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

2-cyclopropyl-4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C18H23N3OS/c1-22-17-4-2-3-16(11-17)21-9-7-20(8-10-21)12-15-13-23-18(19-15)14-5-6-14/h2-4,11,13-14H,5-10,12H2,1H3

InChI Key

GDTQGNHHONNVET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CSC(=N3)C4CC4

Origin of Product

United States

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